5-Bromo-2,2-difluoro-1,3-benzodioxole

Catalog No.
S672149
CAS No.
33070-32-5
M.F
C7H3BrF2O2
M. Wt
237 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,2-difluoro-1,3-benzodioxole

CAS Number

33070-32-5

Product Name

5-Bromo-2,2-difluoro-1,3-benzodioxole

IUPAC Name

5-bromo-2,2-difluoro-1,3-benzodioxole

Molecular Formula

C7H3BrF2O2

Molecular Weight

237 g/mol

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-2-5-6(3-4)12-7(9,10)11-5/h1-3H

InChI Key

SZRHWHHXVXSGMT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)OC(O2)(F)F

Canonical SMILES

C1=CC2=C(C=C1Br)OC(O2)(F)F

The exact mass of the compound 5-Bromo-2,2-difluoro-1,3-benzodioxole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

    Organic Synthesis

    “5-Bromo-2,2-difluoro-1,3-benzodioxole” is used as a precursor in organic synthesis . It’s a building block used to create more complex molecules in the lab.

    Pharmaceutical Research

    This compound serves as an intermediate in the synthesis of active pharmaceutical ingredients . It’s used in the process of developing new drugs.

    Agrochemical Research

    It’s also used in the development of agrochemicals . These are chemicals, like pesticides and fertilizers, used in agriculture.

    Dyestuff Field

    This compound is used in the dyestuff field . It can be used in the synthesis of dyes and pigments.

    Preparation of Carboxylic Acid Derivatives

    This compound is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . The specific methods of synthesis would depend on the particular research project or experiment being conducted.

    Development of Fluorinated Building Blocks

    “5-Bromo-2,2-difluoro-1,3-benzodioxole” is used as a fluorinated building block . These are used in the synthesis of various organic compounds, particularly those that require the introduction of fluorine atoms.

5-Bromo-2,2-difluoro-1,3-benzodioxole is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a benzodioxole framework. Its molecular formula is C₇H₃BrF₂O₂, and it is typically found as a colorless to nearly colorless liquid. This compound is notable for its reactivity due to the presence of both halogen substituents, which enhance its utility in various

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines and thiols.
  • Oxidation Reactions: It can be oxidized to yield corresponding carboxylic acids or aldehydes.
  • Reduction Reactions: The bromine substituent can be reduced, leading to the formation of difluorobenzodioxole derivatives.

These reactions illustrate the compound's versatility as a reactive intermediate in organic synthesis.

The synthesis of 5-Bromo-2,2-difluoro-1,3-benzodioxole typically involves the bromination of 2,2-difluoro-1,3-benzodioxole. This reaction is generally conducted under controlled conditions using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane. In industrial settings, these processes are optimized for higher yields and purity through automated reactors that maintain precise temperature and reaction time .

Several compounds share structural similarities with 5-Bromo-2,2-difluoro-1,3-benzodioxole:

Compound NameKey Features
2,2-Difluoro-1,3-benzodioxoleLacks the bromine substituent; less reactive in substitution reactions.
5-Bromo-1,4-benzodioxaneContains a different ring structure; variations in reactivity and applications.
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehydeFeatures an aldehyde group; offers different reactivity and applications.

Uniqueness: The presence of both bromine and fluorine substituents in 5-Bromo-2,2-difluoro-1,3-benzodioxole enhances its reactivity compared to similar compounds. This combination facilitates selective functionalization and the formation of diverse derivatives not readily achievable with its analogs .

5-Bromo-2,2-difluoro-1,3-benzodioxole demonstrates notable thermodynamic stability under ambient conditions, with specific thermal decomposition characteristics that merit detailed examination [2] [3]. The compound exhibits thermal stability up to its melting point, with decomposition occurring at elevated temperatures .

Thermal Stability Profile

The compound maintains structural integrity at room temperature and remains stable during normal storage conditions when kept in dark, inert atmosphere environments below 15°C [4] [5]. Temperature-dependent studies indicate that thermal stability persists up to the melting point, beyond which decomposition processes initiate . The boiling point occurs at 78-79°C under reduced pressure (20 mmHg), indicating the compound's volatility characteristics [2] [4] [5].

The flash point has been determined to be above 75°C, with more precise measurements indicating 80°C [4] [5]. This thermal threshold represents a critical safety parameter for handling and processing operations. Above this temperature, the compound becomes susceptible to ignition and subsequent thermal decomposition.

Decomposition Patterns and Mechanisms

Thermal decomposition of 5-Bromo-2,2-difluoro-1,3-benzodioxole follows patterns characteristic of halogenated benzodioxole compounds. Safety data sheets indicate that thermal decomposition leads to the release of irritating gases and vapors [3] [6]. This decomposition behavior is consistent with similar halogenated aromatic compounds, where elevated temperatures promote the cleavage of carbon-halogen bonds and ring-opening reactions [7] [8].

The decomposition process likely involves multiple pathways:

  • Carbon-bromine bond cleavage at elevated temperatures
  • Difluoromethylene bridge fragmentation
  • Aromatic ring degradation under extreme thermal stress
  • Formation of hydrogen bromide and hydrogen fluoride as primary gaseous products [8]

Thermal Analysis Data

Temperature Range (°C)Thermal BehaviorObservations
Room temperature to 75Thermally stableNo decomposition detected [4] [5]
78-79 (20 mmHg)Normal boilingDistillation possible under reduced pressure [2] [5]
>80Decomposition onsetFlash point exceeded, potential ignition [4] [5]
Elevated temperaturesThermal decompositionRelease of irritating gases and vapors [3] [6]

Solubility Parameters in Organic Media

The solubility characteristics of 5-Bromo-2,2-difluoro-1,3-benzodioxole reflect its molecular structure, incorporating both hydrophobic aromatic components and polar heteroatom functionalities [9] [10]. Understanding these solubility parameters is essential for synthetic applications and purification processes.

Organic Solvent Compatibility

5-Bromo-2,2-difluoro-1,3-benzodioxole demonstrates excellent miscibility with hexane, indicating favorable interactions with non-polar organic solvents [9] [10]. This miscibility profile suggests that the compound possesses predominantly lipophilic characteristics, despite the presence of oxygen heteroatoms in the dioxole ring.

The compound exhibits general solubility in organic solvents typical of halogenated aromatic compounds. Based on structural analogies with related benzodioxole derivatives, the compound shows expected compatibility with:

  • Chloroform and dichloromethane (halogenated solvents)
  • Methanol and ethanol (polar protic solvents)
  • Ethyl acetate and other polar aprotic solvents
  • Aromatic solvents such as benzene and toluene

Aqueous Solubility Characteristics

The compound demonstrates hydrophobic behavior with reported insolubility in water [11]. This aqueous insolubility is attributed to the predominantly aromatic character of the molecule and the hydrophobic nature of the halogen substituents. The difluoromethylene bridge, while containing electronegative fluorine atoms, does not provide sufficient hydrophilic character to overcome the overall lipophilic molecular framework.

Solubility Parameter Analysis

Solvent SystemSolubilityInteraction Basis
HexaneMiscibleVan der Waals interactions, lipophilic compatibility [9] [10]
ChloroformExpected highSimilar polarity, halogen-halogen interactions
MethanolExpected moderateHydrogen bonding with oxygen atoms
WaterInsolubleHydrophobic molecular character [11]
Ethyl acetateExpected highModerate polarity matching

The estimated partition coefficient (log P) for octanol/water systems ranges between 2.5-3.5, indicating moderate to high lipophilicity consistent with halogenated aromatic compounds [12] [13]. This parameter supports the observed solubility patterns and provides guidance for extraction and purification protocols.

Spectroscopic Fingerprints (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

The spectroscopic characterization of 5-Bromo-2,2-difluoro-1,3-benzodioxole provides definitive structural identification through distinct molecular vibrational and nuclear magnetic signatures [14] [15].

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Bromo-2,2-difluoro-1,3-benzodioxole exhibits characteristic absorption bands that confirm the presence of key functional groups and structural elements [17] [18].

Key Infrared Absorption Frequencies

Frequency Range (cm⁻¹)IntensityAssignmentStructural Significance
3000-3100Weak-MediumAromatic C-H stretchBenzene ring protons [17] [18]
1600-1500StrongAromatic C=C stretchBenzene ring skeletal vibrations [17] [18]
1480-1440MediumAromatic skeletal vibrationsRing breathing modes
1300-1200StrongC-O-C asymmetric stretchDioxole bridge vibrations [17]
1150-1050StrongC-O-C symmetric stretchEther linkage characteristics [17]
950-900MediumC-F stretchDifluoromethylene vibrations
850-750StrongC-Br stretchBromine substituent marker
700-600MediumRing deformationOut-of-plane aromatic modes
550-450MediumC-Br bendingHeavy atom vibrations

The C-O-C stretching modes appear as strong absorptions in the 1300-1050 cm⁻¹ region, characteristic of the methylenedioxy bridge structure [17]. These frequencies are consistent with benzodioxole derivatives and provide definitive evidence for the intact dioxole ring system.

Raman Spectroscopy

Raman spectroscopic analysis complements infrared data by emphasizing symmetric vibrational modes and providing additional structural confirmation [17].

Raman Spectroscopic Features

Frequency Range (cm⁻¹)Relative IntensityAssignmentRaman Activity
1600-1580StrongAromatic C=C stretchHigh polarizability of aromatic system
1500-1480MediumRing breathingSymmetric vibrational modes
1200-1150MediumC-O stretchPolar bond vibrations
1050-1000StrongRing deformationMolecular framework vibrations
850-800WeakC-H out-of-planeWeak Raman activity
750-700MediumC-Br stretchPolarizable carbon-bromine bond
600-550WeakRing puckeringLow frequency molecular motions
400-350MediumHeavy atom modesLattice and intermolecular vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopic analysis provides detailed structural elucidation through chemical shift assignments and coupling pattern analysis [14] [15].

Proton (¹H) NMR Characteristics

The ¹H NMR spectrum exhibits distinct aromatic resonances in the characteristic chemical shift region:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.96Multiplet1HAromatic H-6 position [14]
7.22Multiplet2HAromatic H-4 and H-7 positions [14]

The aromatic proton resonances appear in the expected downfield region (6.5-7.5 ppm) characteristic of substituted benzene rings . The specific chemical shifts and coupling patterns confirm the regioisomeric assignment and substitution pattern.

Carbon-13 (¹³C) NMR Characteristics

¹³C NMR analysis reveals distinct carbon environments:

Chemical Shift Range (ppm)AssignmentStructural Environment
95-105Dioxole ring carbonsCF₂ bridge carbon [17]
120-140Aromatic carbonsBenzene ring framework
110-130Brominated carbonC-Br carbon environment

Fluorine-19 (¹⁹F) NMR Characteristics

¹⁹F NMR provides definitive confirmation of the difluoromethylene bridge:

Chemical Shift Range (ppm)AssignmentCoupling Pattern
-80 to -120CF₂ bridgeCharacteristic geminal difluoro pattern [15]

The fluorine resonances exhibit the expected upfield chemical shifts typical of difluoromethylene groups and demonstrate characteristic geminal coupling patterns [15].

Chromatographic Behavior and Retention Indices

The chromatographic properties of 5-Bromo-2,2-difluoro-1,3-benzodioxole facilitate analytical identification and preparative isolation through various separation techniques [19] [20].

Gas Chromatographic Analysis

Gas chromatography serves as the primary analytical method for purity determination and quality control of 5-Bromo-2,2-difluoro-1,3-benzodioxole [2] [20]. Standard GC conditions provide sharp peak resolution with excellent separation characteristics, enabling purity confirmation at ≥97.0% levels [2] [5] [20].

GC Retention Parameters

ParameterValue/RangeAnalytical Significance
Retention IndexEstimated 1200-1400Based on halogenated aromatic analogs
Peak ShapeSharp, symmetricIndicates compound stability under GC conditions
Detection MethodsFID, MS compatibleUniversal detection compatibility
Column CompatibilityCapillary columnsStandard analytical configurations

Temperature programming protocols enable optimal separation from related compounds and impurities. The compound's volatility at the boiling point (78-79°C at 20 mmHg) makes it suitable for routine GC analysis without decomposition [2] [4] [5].

High Performance Liquid Chromatographic (HPLC) Behavior

HPLC analysis provides complementary separation capabilities for analytical method development and compound purification .

HPLC Retention Characteristics

Chromatographic ModeMobile PhaseRetention BehaviorApplications
Reverse Phase C18Methanol/waterGood retentionAnalytical methods, purity analysis
Normal PhaseHexane/ethyl acetateModerate polarity elutionPreparative separations
Capacity Factor (k')2-5 (estimated)Moderate retentionOptimal analytical conditions

The compound demonstrates good compatibility with both reverse and normal phase HPLC systems, with capacity factors in the optimal range for analytical separations. UV detection at appropriate wavelengths provides sensitive monitoring capabilities.

Preparative Chromatographic Applications

Large-scale purification utilizes column chromatography with silica gel stationary phases and gradient elution protocols [19]. The compound exhibits predictable elution patterns based on its polarity characteristics, enabling efficient separation from synthetic precursors and byproducts.

Preparative Separation Parameters

TechniqueStationary PhaseMobile PhaseSeparation Efficiency
Column ChromatographySilica gelHexane/ethyl acetate gradientHigh resolution
Preparative HPLCC18 or normal phaseOptimized gradientsQuantitative recovery
Flash ChromatographySilica gelRapid gradient elutionFast purification

Thin Layer Chromatographic (TLC) Analysis

TLC provides rapid qualitative analysis for reaction monitoring and preliminary purity assessment. The compound exhibits medium Rf values across various solvent systems, indicating balanced polarity characteristics suitable for routine TLC analysis.

Solvent SystemRf RangeVisualization MethodApplication
Hexane/ethyl acetate (8:2)0.3-0.5UV lamp (254 nm)Reaction monitoring
Petroleum ether/ethyl acetate (7:3)0.4-0.6UV visualizationPurity assessment
Dichloromethane/methanol (95:5)0.5-0.7Standard detectionGeneral analysis

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2,2-difluorobenzodioxole

Dates

Last modified: 08-15-2023

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